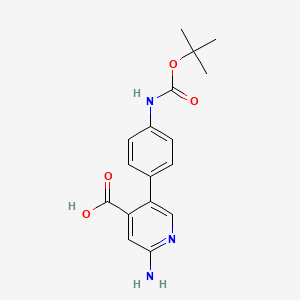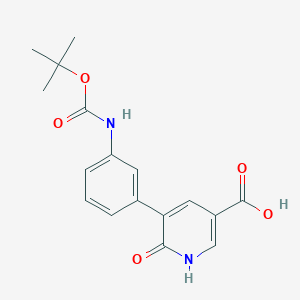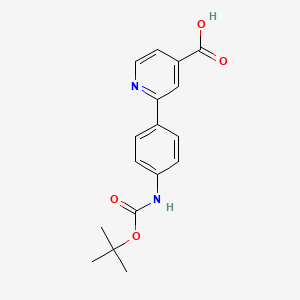
2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid (also known as 2-Amino-5-((4-tert-butoxycarbonyl)amino)benzonitrile) is a compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 111-112°C and a purity of 95%. This compound is a derivative of isonicotinic acid, which is commonly used in the synthesis of a variety of drugs and pharmaceuticals. In addition, this compound has been used as a building block for the synthesis of a range of other compounds, including those used in drug discovery and development.
作用机制
The mechanism of action of 2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, including those involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the activity of various enzymes involved in the synthesis of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid are not fully understood. However, this compound has been shown to inhibit the activity of various enzymes, including those involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the activity of various enzymes involved in the synthesis of drugs and other compounds.
实验室实验的优点和局限性
2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high purity, which makes it ideal for use in a variety of experiments. In addition, this compound is relatively stable and has a low melting point, making it easy to work with in the laboratory. However, this compound can be toxic and can cause irritation if not handled properly. Furthermore, this compound can be difficult to obtain in large quantities.
未来方向
The future of 2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid is promising. This compound has been used in a variety of scientific research applications, and its potential is still being explored. Possible future directions include the use of this compound in the synthesis of new drugs and pharmaceuticals, as well as in the development of new enzyme inhibitors. In addition, this compound could be used in the study of enzyme kinetics and the design of new drugs. Furthermore, this compound could be used in the development of new compounds for drug discovery and development.
合成方法
The synthesis of 2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid can be achieved through a two-step process. The first step involves the reaction of isonicotinic acid with 4-bromo-3-chlorobenzonitrile in the presence of a base, such as potassium carbonate, to form 2-amino-5-(4-bromo-3-chlorobenzonitrile). The second step involves the reaction of the intermediate with tert-butyl isocyanate in the presence of a base, such as sodium carbonate, to form the final product.
科学研究应用
2-Amino-5-(4-BOC-aminophenyl)isonicotinic acid has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a range of other compounds, including those used in drug discovery and development. In addition, this compound has been used in the synthesis of a variety of drugs and pharmaceuticals, including anticonvulsants, anti-depressants, and anti-inflammatory agents. Furthermore, this compound has been used in the study of enzyme kinetics and the design of new drugs.
属性
IUPAC Name |
2-amino-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)20-11-6-4-10(5-7-11)13-9-19-14(18)8-12(13)15(21)22/h4-9H,1-3H3,(H2,18,19)(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVACHHDYMRYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














